2-(5-METHYL-1H-PYRAZOL-1-YL)-N~1~-{1-[(2,2,2-TRIFLUOROETHOXY)METHYL]-1H-PYRAZOL-4-YL}ACETAMIDE
Overview
Description
2-(5-METHYL-1H-PYRAZOL-1-YL)-N~1~-{1-[(2,2,2-TRIFLUOROETHOXY)METHYL]-1H-PYRAZOL-4-YL}ACETAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties and reactivity .
Preparation Methods
The synthesis of 2-(5-METHYL-1H-PYRAZOL-1-YL)-N~1~-{1-[(2,2,2-TRIFLUOROETHOXY)METHYL]-1H-PYRAZOL-4-YL}ACETAMIDE typically involves multi-step reactions starting from commercially available precursors. The synthetic route often includes the formation of the pyrazole ring through cyclization reactions, followed by functionalization steps to introduce the trifluoroethoxy and acetamide groups. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles.
Scientific Research Applications
2-(5-METHYL-1H-PYRAZOL-1-YL)-N~1~-{1-[(2,2,2-TRIFLUOROETHOXY)METHYL]-1H-PYRAZOL-4-YL}ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored as a candidate for drug development, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-(5-METHYL-1H-PYRAZOL-1-YL)-N~1~-{1-[(2,2,2-TRIFLUOROETHOXY)METHYL]-1H-PYRAZOL-4-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar compounds to 2-(5-METHYL-1H-PYRAZOL-1-YL)-N~1~-{1-[(2,2,2-TRIFLUOROETHOXY)METHYL]-1H-PYRAZOL-4-YL}ACETAMIDE include other pyrazole derivatives such as:
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde
- 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its trifluoroethoxy and acetamide functionalities, which impart distinct chemical and biological properties .
Properties
IUPAC Name |
2-(5-methylpyrazol-1-yl)-N-[1-(2,2,2-trifluoroethoxymethyl)pyrazol-4-yl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N5O2/c1-9-2-3-16-20(9)6-11(21)18-10-4-17-19(5-10)8-22-7-12(13,14)15/h2-5H,6-8H2,1H3,(H,18,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSFVOHCYROHMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CC(=O)NC2=CN(N=C2)COCC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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